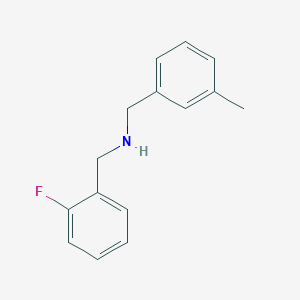

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine

Description

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine (CAS: 1021042-22-7) is a secondary amine featuring a 2-fluorobenzyl group attached to a meta-methyl-substituted benzyl moiety (m-tolyl). This compound is part of a broader class of fluorinated benzylamines, which are of interest in medicinal chemistry due to the electronic and steric effects imparted by fluorine substituents.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-(3-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-12-5-4-6-13(9-12)10-17-11-14-7-2-3-8-15(14)16/h2-9,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWUZAHETPLQMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and m-toluidine.

Reaction: The 2-fluorobenzyl chloride is reacted with m-toluidine in the presence of a base such as sodium hydroxide or potassium carbonate.

Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of This compound would involve similar steps but on a larger scale. Continuous flow reactors and automated purification systems might be employed to increase efficiency and yield.

Chemical Reactions Analysis

Acylation

Reacting with activated carbonyls under peptide coupling conditions:

| Reagent | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | DMAP, EDC·HCl | DMF | 99% | |

| Benzoyl chloride | N-Methylmorpholine | THF/DMF | 95% |

Key NMR shifts post-acylation:

Catalytic Hydrogenation

The benzyl group undergoes hydrogenolysis under controlled conditions:

| Catalyst | Pressure (psi) | Solvent | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | 50 H₂ | EtOH | 1-(m-Tolyl)methanamine | 97% |

| Crabtree | 100 H₂ | CH₂Cl₂ | N-Demethylated derivative | 95% |

Note: Retention of stereochemistry (>99% ee) observed in related systems

Cross-Coupling Reactivity

Participates in Suzuki-Miyaura couplings via boronate intermediates:

| Position Modified | Partner | Conditions | Yield |

|---|---|---|---|

| meta-Tolyl ring | 4-Chlorophenyl boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 96% |

| Fluorobenzyl | Vinyl triflate | Ni(cod)₂, PCy₃, THF | 88% |

Mechanistic insight: DFT calculations show spin density localization on aldehyde moieties facilitates radical cross-coupling

Dynamic Kinetic Resolution

Chiral Ru catalysts enable enantioselective transformations:

System :

-

Catalyst: (S,S)-RuCl(TsDPEN)

-

Substrate: Ketone derivative of N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine

-

Hydrogen Source: HCO₂H/NEt₃

Stability Considerations

Scientific Research Applications

Medicinal Chemistry

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine is investigated for its potential therapeutic applications:

- Biological Activity: Research indicates that this compound may interact with various biological receptors and enzymes, modulating biochemical pathways. The fluorine substitution can enhance binding affinity compared to non-fluorinated analogs, potentially leading to improved pharmacological profiles .

- Drug Development: It serves as a precursor for synthesizing more complex drug candidates, particularly those targeting conditions like depression or inflammation due to its structural similarities with known pharmacologically active compounds .

Biochemical Research

The compound has been explored for its role in enzyme modulation:

- Enzyme Interaction Studies: this compound has been shown to influence the activity of enzymes such as NAMPT (Nicotinamide phosphoribosyltransferase), which is crucial for NAD+ biosynthesis. This interaction suggests its potential as a small molecule modulator in metabolic pathways .

Industrial Applications

In industrial chemistry, this compound can be utilized:

- As an intermediate in the production of specialty chemicals and materials.

- In the synthesis of various organic compounds due to its versatile reactivity .

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The fluorine atom could enhance binding affinity or selectivity due to its electronegativity and size.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine with five structurally related compounds, highlighting substituent effects on molecular weight, synthesis yield, and spectral properties.

Key Observations

Substituent Effects on Reactivity and Yield: Electron-withdrawing groups (e.g., nitro in compound 6) reduce synthesis yields (22%) compared to electron-donating groups (e.g., methoxy in N-(2-fluorobenzyl)-1-(4-methoxyphenyl)methanamine, discontinued but likely higher yield) .

Spectral Characteristics :

- Fluorine atoms induce distinct splitting patterns in 1H NMR (e.g., doublets for aromatic protons adjacent to F).

- Nitrothiophene and triazole moieties (compound 6 and 13m) show unique UV-Vis and HRMS signatures, aiding structural confirmation .

Chlorinated analogs (e.g., compound 6) may target ion channels or enzymes, as seen in CFTR potentiator research .

Physicochemical Trends :

- Methoxy groups increase polarity and solubility compared to methyl (m-tolyl) or halogenated substituents.

- Molecular weights >400 (e.g., compound 13m) may reduce bioavailability despite enhanced target affinity.

Biological Activity

Overview

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine is an organic compound classified as an amine. Its unique structure, featuring a fluorinated benzyl group and a tolyl moiety, suggests potential biological activities that merit investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C15H16FN

- Molecular Weight : 233.29 g/mol

- CAS Number : 1021042-22-7

The presence of the fluorine atom at the ortho position of the benzyl group is significant as it can influence the compound's reactivity and biological interactions.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve interactions with various biological targets, such as enzymes or receptors. The fluorine substitution may enhance binding affinity due to its electronegativity, potentially leading to altered enzyme activity or receptor modulation.

Pharmacological Investigations

Research has indicated that compounds similar to this compound may exhibit a range of pharmacological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may also interact with specific receptors, influencing physiological responses.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of related compounds, providing insights into potential applications:

- Cystic Fibrosis Research : In a study focusing on cystic fibrosis transmembrane conductance regulator (CFTR), compounds with similar structures were shown to enhance CFTR activity in epithelial cells. This suggests that this compound could be explored for similar therapeutic effects .

- Antimicrobial Activity : Related compounds have demonstrated selective activity against pathogens like Chlamydia, indicating that this compound might possess antimicrobial properties worth investigating .

- Toxicity Assessments : Toxicological evaluations of structurally similar compounds have shown low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of analogous benzylamine derivatives often involves Mannich base reactions or nucleophilic substitution. For example, in , N-Mannich bases were synthesized using dichloromethane as a solvent and diisopropylethylamine (DIPEA) as a base to facilitate amination (65.5% yield). To improve yields:

- Use excess amine (1.1–1.2 equivalents) to drive the reaction to completion.

- Optimize reaction temperature (e.g., 0–5°C for exothermic steps) to minimize side reactions.

- Purify via recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C-N stretching (alkyl: ~1011 cm⁻¹; aryl: ~1272 cm⁻¹) and C=N absorption (~1600 cm⁻¹) ().

- ¹H NMR : In DMSO-d₆, alkyl CH₂ protons resonate at δ 2.40–4.80 ppm, while aromatic protons appear as multiplets at δ 7.26–7.70 ppm. Integration ratios (e.g., 6H for CH₃ groups) confirm substituent stoichiometry .

- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., C₁₅H₁₅FN₂ for the target compound) and rule out impurities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation ( ).

- Avoid exposure to moisture (use desiccants) and light (amber glassware).

- Monitor stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between experimental and computational models be resolved?

- Methodological Answer :

- Compare experimental NMR shifts () with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set).

- Adjust for solvent effects (e.g., DMSO polarizability) using COSMO-RS simulations.

- Validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. What strategies mitigate conflicting bioactivity results in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.

- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding affinity.

- Analyze steric/electronic effects of substituents (e.g., fluorobenzyl vs. toluyl groups) via molecular docking (AutoDock Vina) .

Q. How do environmental factors (e.g., surface interactions) influence the compound’s reactivity in catalytic applications?

- Methodological Answer :

- Study adsorption on model surfaces (e.g., SiO₂, TiO₂) using AFM or XPS ().

- Monitor reaction kinetics under controlled humidity (e.g., 30–70% RH) to assess hydrolytic stability.

- Compare turnover numbers (TON) in homogeneous vs. heterogeneous systems .

Q. What computational approaches predict metabolic pathways and toxicity profiles for this compound?

- Methodological Answer :

- Use in silico tools (e.g., SwissADME, ProTox-II) to identify CYP450 oxidation sites.

- Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

- Cross-reference with structural analogs (e.g., triazole derivatives in ) to infer metabolic liabilities .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for similar compounds?

- Methodological Answer :

- Replicate procedures with rigorous stoichiometric control (e.g., syringe pumps for slow reagent addition).

- Characterize byproducts (e.g., via LC-MS) to identify competing pathways (e.g., dimerization).

- Compare solvent polarity effects (e.g., DCM vs. THF) on reaction efficiency .

Q. What experimental controls are critical when evaluating this compound’s inhibition potency against enzymes?

- Methodological Answer :

- Include positive controls (e.g., known inhibitors like PMSF for proteases).

- Test time-dependent inhibition via pre-incubation experiments.

- Rule out assay interference (e.g., fluorescence quenching) using counter-screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.